2,5-Dichloroisonicotinonitrile
Overview
Description
2,5-Dichloroisonicotinonitrile is an organic compound with the molecular formula C6H2Cl2N2. It is a colorless to pale yellow solid that is non-volatile at room temperature. This compound is primarily used as an intermediate in the synthesis of various pesticides, including insecticides and herbicides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloroisonicotinonitrile typically involves the chlorination of isonicotinonitrile. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions of the pyridine ring. The process may involve the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the same chlorination reaction but is optimized for large-scale production with considerations for safety, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the chlorine atoms.
- Reduction reactions produce amines.
- Oxidation reactions result in carboxylic acids or other oxidized products .
Scientific Research Applications
2,5-Dichloroisonicotinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dichloroisonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in pesticide formulations, it may inhibit essential enzymes in pests, leading to their death. The exact pathways and molecular targets can vary based on the specific use and formulation of the compound.
Comparison with Similar Compounds
- 2,4-Dichloroisonicotinonitrile
- 3,5-Dichloroisonicotinonitrile
- 2,6-Dichloroisonicotinonitrile
Comparison: 2,5-Dichloroisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other isomers may not be as effective .
Properties
IUPAC Name |
2,5-dichloropyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZACVJUZLULNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543860 | |
Record name | 2,5-Dichloropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102645-35-2 | |
Record name | 2,5-Dichloropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40543860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloropyridine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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